Cas no 1251014-35-3 (Ethyl 6-bromoindolizine-2-carboxylate)
Ethyl 6-bromoindolizine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-bromoindolizine-2-carboxylate
- SC4406
- 1251014-35-3
- 2-Indolizinecarboxylic acid, 6-bromo-, ethyl ester
- CS-0035893
- AKOS015919827
- AM803110
- DS-17264
- DB-370486
- MFCD17016868
- Ethyl6-bromoindolizine-2-carboxylate
- DTXSID10721012
-
- MDL: MFCD17016868
- Inchi: 1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3
- InChI Key: ALWPXYCZMXDKTH-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CC(C(=O)OCC)=CN2C=1
Computed Properties
- Exact Mass: 266.98900
- Monoisotopic Mass: 266.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 30.7Ų
Experimental Properties
- Density: 1.49
- PSA: 30.71000
- LogP: 2.87850
Ethyl 6-bromoindolizine-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
Ethyl 6-bromoindolizine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-bromoindolizine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008778-1g |
Ethyl 6-bromoindolizine-2-carboxylate |
1251014-35-3 | 97% | 1g |
$452.40 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E190299-250mg |
Ethyl 6-bromoindolizine-2-carboxylate |
1251014-35-3 | 97% | 250mg |
¥1096.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E190299-1g |
Ethyl 6-bromoindolizine-2-carboxylate |
1251014-35-3 | 97% | 1g |
¥2471.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E190299-50mg |
Ethyl 6-bromoindolizine-2-carboxylate |
1251014-35-3 | 97% | 50mg |
¥274.90 | 2023-09-03 | |
| Matrix Scientific | 222018-1g |
Ethyl 6-bromoindolizine-2-carboxylate, 95% min |
1251014-35-3 | 95% | 1g |
$599.00 | 2023-09-09 | |
| Matrix Scientific | 222018-5g |
Ethyl 6-bromoindolizine-2-carboxylate, 95% min |
1251014-35-3 | 95% | 5g |
$2100.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E848634-250mg |
Ethyl 6-bromoindolizine-2-carboxylate |
1251014-35-3 | 97% | 250mg |
1,429.20 | 2021-05-17 | |
| Chemenu | CM148429-100mg |
ethyl 6-bromoindolizine-2-carboxylate |
1251014-35-3 | 95%+ | 100mg |
$101 | 2021-08-05 | |
| Chemenu | CM148429-250mg |
ethyl 6-bromoindolizine-2-carboxylate |
1251014-35-3 | 95%+ | 250mg |
$234 | 2021-08-05 | |
| Chemenu | CM148429-1g |
ethyl 6-bromoindolizine-2-carboxylate |
1251014-35-3 | 95%+ | 1g |
$467 | 2021-08-05 |
Ethyl 6-bromoindolizine-2-carboxylate Suppliers
Ethyl 6-bromoindolizine-2-carboxylate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on Ethyl 6-bromoindolizine-2-carboxylate
Ethyl 6-bromoindolizine-2-carboxylate (CAS No. 1251014-35-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-bromoindolizine-2-carboxylate (CAS No. 1251014-35-3) is a significant intermediate in the realm of pharmaceutical synthesis, particularly in the development of bioactive molecules. This compound, characterized by its brominated indolizine core, has garnered considerable attention due to its utility in constructing complex scaffolds that exhibit diverse biological activities. The structural motif of indolizine, combined with the electron-withdrawing effect of the carboxylate group and the halogen substituent at the 6-position, makes it a valuable building block for medicinal chemists.
The chemical structure of Ethyl 6-bromoindolizine-2-carboxylate consists of a bicyclic system featuring an indole-like ring fused with a piperidine ring. The presence of a bromine atom at the 6-position of the indolizine ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. These properties have made it a cornerstone in the synthesis of various pharmacophores targeting neurological disorders, anticancer agents, and antimicrobial compounds.
In recent years, Ethyl 6-bromoindolizine-2-carboxylate has been extensively explored in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of indolizine derivatives with potential applications in treating neurodegenerative diseases. Studies have demonstrated that modifications at the 2- and 6-positions of the indolizine scaffold can significantly influence binding affinity to specific biological targets. For instance, derivatives featuring additional substituents such as amines or alcohols have shown promise in preclinical studies as modulators of acetylcholinesterase activity, a key enzyme implicated in Alzheimer's disease.
The utility of Ethyl 6-bromoindolizine-2-carboxylate extends beyond neurodegenerative disease research. It has also been employed in the synthesis of small-molecule inhibitors targeting oncogenic pathways. The brominated indolizine core serves as a versatile handle for introducing diverse functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions allow for the efficient construction of biaryl structures, which are common motifs in many approved anticancer drugs. Furthermore, the carboxylate moiety provides a site for further derivatization via esterification or amidation, enabling the creation of prodrugs or conjugates with enhanced pharmacokinetic profiles.
Advances in synthetic methodologies have further enhanced the accessibility and applicability of Ethyl 6-bromoindolizine-2-carboxylate. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled rapid and scalable production of this intermediate, reducing reaction times and improving yields. Additionally, green chemistry principles have been integrated into its synthesis, minimizing waste and utilizing sustainable solvents. These innovations not only streamline the production process but also align with global efforts to promote environmentally responsible chemical manufacturing.
The biological activity of Ethyl 6-bromoindolizine-2-carboxylate and its derivatives has been extensively studied in various preclinical models. Research has highlighted its potential as an antimicrobial agent, with some derivatives exhibiting potent activity against resistant bacterial strains. This is particularly relevant in an era where antibiotic resistance poses a significant global health challenge. Furthermore, studies have explored its anti-inflammatory properties, demonstrating its ability to modulate cytokine production and inhibit inflammatory pathways in vitro and in vivo.
In conclusion, Ethyl 6-bromoindolizine-2-carboxylate (CAS No. 1251014-35-3) is a multifaceted intermediate with broad applications in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern drug discovery.
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